Platycodin D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Utilizado como material de partida para sintetizar nuevos compuestos con actividades biológicas mejoradas.

Biología: Investigado por su papel en la modulación de procesos celulares como la apoptosis, la autofagia y la regulación del ciclo celular.

Medicina: Explorado por sus propiedades anticancerígenas, particularmente en el carcinoma hepatocelular, donde induce la muerte celular a través de la autofagia y la senescencia

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y como adyuvante en formulaciones de vacunas

Mecanismo De Acción

Platycodin D2 ejerce sus efectos a través de múltiples mecanismos:

Inducción de Apoptosis: Activa la muerte celular programada en células cancerosas mediante la activación de vías apoptóticas.

Regulación de la Autofagia: Mejora la autofagia, un proceso de degradación celular, que contribuye a sus efectos anticancerígenos.

Arresto del Ciclo Celular: Inhibe la proliferación celular al detener el ciclo celular en fases específicas.

Dianas Moleculares: Las principales dianas moleculares incluyen proteínas involucradas en la apoptosis (por ejemplo, caspasas), la autofagia (por ejemplo, NIX) y la regulación del ciclo celular (por ejemplo, P21, CiclinaA2)

Análisis Bioquímico

Biochemical Properties

Platycodin D2 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .

Cellular Effects

This compound significantly inhibits the proliferation of Hepatocellular carcinoma (HCC) cells, induces mitochondrial dysfunction, and enhances autophagy and cell senescence . It influences cell function by regulating these cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves inducing mitophagy in HCC cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This mechanism explains how this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

It has been observed that this compound has a good anti-tumor effect .

Dosage Effects in Animal Models

It has been shown to have a significant inhibitory effect on the proliferation of HCC cells .

Metabolic Pathways

It is known to interact with various enzymes and proteins, which suggests that it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

Given its known interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La extracción de Platycodin D2 de Platycodon grandiflorum involucra varios pasos. Inicialmente, el material vegetal se seca y se pulveriza. El material en polvo se somete luego a extracción con solventes utilizando metanol o etanol. El extracto se concentra y se somete a técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar this compound .

Métodos de Producción Industrial: La producción industrial de this compound sigue procesos de extracción y purificación similares pero a mayor escala. El uso de técnicas cromatográficas avanzadas asegura la pureza y el rendimiento del compuesto. Además, la optimización de los sistemas de solventes y las condiciones de extracción es crucial para una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Platycodin D2 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas o para estudiar sus relaciones estructura-actividad .

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para introducir funcionalidades de oxígeno en la molécula.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.

Sustitución: Las reacciones de sustitución nucleófila se llevan a cabo utilizando reactivos como haluros de alquilo o cloruros de acilo para introducir nuevos sustituyentes

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades farmacológicas .

Comparación Con Compuestos Similares

Platycodin D2 es parte de una familia de saponinas que se encuentran en Platycodon grandiflorum. Compuestos similares incluyen:

- Platycodin D

- Platycodin D3

- Platycoside E

- Polygalacin D

- Platyconic Acid A

Singularidad: this compound es único debido a su estructura molecular específica, que confiere propiedades farmacológicas distintas. En comparación con otras saponinas, this compound ha mostrado una mayor potencia en la inducción de la autofagia y la senescencia celular, lo que lo convierte en un candidato prometedor para las terapias anticancerígenas .

Actividad Biológica

Platycodin D2 (PD2) is a triterpenoid saponin derived from the root of Platycodon grandiflorum, a plant known for its medicinal properties. This article explores the biological activities of PD2, focusing on its immunomodulatory, anticancer, and antiviral effects, supported by various research findings and data.

Overview of this compound

PD2 is recognized for its lower hemolytic activity compared to other saponins like Platycodin D (PD) and is noted for its potential as an immunological adjuvant. Its structural characteristics allow it to interact with various biological pathways, making it a subject of extensive research in pharmacology.

Immunomodulatory Effects

Enhancement of Immune Responses

Research has demonstrated that PD2 can significantly enhance both cellular and humoral immune responses. A study involving mice immunized with Hepatitis B surface antigen (HBsAg) showed that PD2 increased splenocyte proliferation in response to various stimuli, including concanavalin A (Con A) and lipopolysaccharide (LPS) . The results indicated:

- Increased Splenocyte Proliferation : PD2 led to significant increases in HBsAg-specific IgG production.

- Statistical Significance : The enhancement was statistically significant with P<0.05, P<0.01, and P<0.001.

| Treatment Group | Splenocyte Proliferation (Mean ± SD) | Statistical Significance |

|---|---|---|

| Control | 100 ± 10 | - |

| PD2 | 150 ± 15 | P<0.05 |

| HBsAg + PD2 | 200 ± 20 | P<0.001 |

Anticancer Activity

Mechanisms of Action

PD2 exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : PD2 has been shown to induce apoptosis in cancer cells, particularly in leukemia and colon cancer cell lines. This process is associated with the activation of AMP-activated protein kinase (AMPK), which triggers autophagic vacuolation leading to cell death .

- Reduction of PD-L1 Levels : PD2 reduces programmed death-ligand 1 (PD-L1) levels by inhibiting liver X receptor β (LXR-β) activity, enhancing T cell-mediated tumor recognition . This mechanism suggests potential applications in cancer immunotherapy.

- Cytotoxicity Studies : In vitro studies indicated that PD2 effectively reduces cancer cell viability without significant cytotoxic effects on normal cells at therapeutic concentrations.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 5.01 | Induction of apoptosis |

| RKO | 0.69 | AMPK activation |

Antiviral Properties

Inhibition of SARS-CoV-2 Entry

Recent studies have highlighted the antiviral effects of PD2 against SARS-CoV-2:

- Inhibition Mechanism : PD2 shows a dose-dependent inhibitory effect on the entry of pSARS-CoV-2 into human lung cells expressing ACE2, with an IC50 value of 0.69μM. The compound does not affect the entry of control lentiviral particles, indicating specificity against SARS-CoV-2 .

- Impact on Membrane Cholesterol : Research suggests that PD2 may disrupt membrane cholesterol content, which is crucial for TMPRSS2-mediated viral fusion .

Case Studies and Research Findings

-

Study on Immune Response Enhancement : In a controlled experiment with mice, PD2 was administered alongside HBsAg, resulting in significantly improved immune responses compared to controls.

- Findings : Increased levels of IgG and enhanced splenocyte proliferation were observed post-treatment.

-

Cancer Cell Studies : Multiple studies have confirmed the efficacy of PD2 in inducing apoptosis across various cancer types, including leukemia and colon cancer.

- Mechanistic Insights : The activation of AMPK was consistently observed as a key pathway leading to cell death.

- Antiviral Activity Against SARS-CoV-2 : A recent investigation demonstrated the capacity of PD2 to inhibit viral entry in vitro, marking it as a potential therapeutic candidate during viral outbreaks.

Propiedades

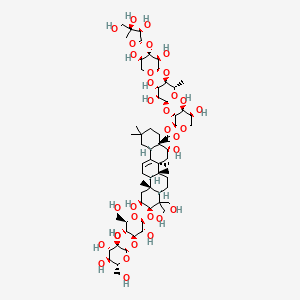

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.